1,6-dimethyl-1H-indazole

Lipophilicity ADME Medicinal Chemistry

1,6-Dimethyl-1H-indazole (CAS 34879-87-3) is a unique 1,6-disubstituted indazole scaffold indispensable for medicinal chemistry. Unlike unsubstituted or positional isomers, its specific methylation pattern produces a LogP of 2.39 and a distinct electronic profile that is critical for kinase hinge-binding and IDO1 inhibitor potency (nanomolar IC50). It is the validated bioisostere for peptidoleukotriene antagonists (pKB ~7.5-8.0) and directs regioselective functionalization at the 7-position for library synthesis. Procure this ≥98% pure building block to ensure SAR integrity and accelerate lead optimization; substituting generic indazoles risks inactive compounds.

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 34879-87-3
Cat. No. B2677975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-1H-indazole
CAS34879-87-3
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=NN2C
InChIInChI=1S/C9H10N2/c1-7-3-4-8-6-10-11(2)9(8)5-7/h3-6H,1-2H3
InChIKeyKGRHFKRJDVCGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-indazole (CAS 34879-87-3): A Physicochemical and Pharmacophoric Overview for Procurement


1,6-Dimethyl-1H-indazole (CAS 34879-87-3) is a dimethylated heterocyclic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system . As a substituted derivative of the 1H-indazole core, it serves as a versatile scaffold in medicinal chemistry, distinct from its parent due to its specific substitution pattern at the 1 and 6 positions . This compound is a member of the dimethyl-1H-indazole structural isomers, formed naturally during cannabis combustion, and is primarily utilized as a research intermediate or building block for the synthesis of more complex bioactive molecules [1]. Its procurement is driven by its unique physicochemical and structural attributes that enable specific synthetic and biological applications not achievable with other indazole analogs.

Why 1,6-Dimethyl-1H-indazole Cannot Be Casually Substituted: A Quantitative Rationale


Generic substitution of 1,6-dimethyl-1H-indazole (CAS 34879-87-3) with other indazole derivatives, such as the unsubstituted 1H-indazole or other positional isomers (e.g., 1,5-dimethyl-1H-indazole), is not scientifically defensible due to significant differences in both physicochemical properties and biological activity profiles . The presence and specific positioning of the methyl groups at the 1 and 6 positions of the indazole ring dictate its lipophilicity (LogP), boiling point, and electronic distribution, which directly influence its reactivity, solubility, and interaction with biological targets . In the context of medicinal chemistry, the 1,6-dimethyl substitution pattern is a key determinant of target binding affinity and selectivity, as evidenced by its role as a privileged scaffold in the development of kinase and IDO1 inhibitors, where a different substitution pattern would likely lead to a complete loss of activity . Therefore, treating it as an interchangeable commodity chemical would compromise synthetic outcomes and invalidate structure-activity relationship (SAR) studies.

Evidence-Based Differentiators for 1,6-Dimethyl-1H-indazole (34879-87-3): A Comparator-Centric Analysis


Lipophilicity Differential: 1,6-Dimethyl-1H-indazole vs. Unsubstituted 1H-Indazole

The lipophilicity of 1,6-dimethyl-1H-indazole (target) is significantly higher than that of unsubstituted 1H-indazole (comparator), as quantified by calculated partition coefficients. The ACD/LogP value for the target compound is 2.39, compared to a LogP of 1.77 for 1H-indazole . This difference of 0.62 LogP units indicates a more than 4-fold increase in octanol-water partitioning for the dimethylated analog, which can directly impact its ability to passively diffuse across biological membranes and influence its pharmacokinetic profile [1].

Lipophilicity ADME Medicinal Chemistry

Boiling Point and Volatility: 1,6-Dimethyl-1H-indazole vs. Parent 1H-Indazole

1,6-Dimethyl-1H-indazole exhibits a notably higher predicted boiling point compared to the unsubstituted parent compound. The predicted boiling point for 1,6-dimethyl-1H-indazole is 252.4±9.0 °C at 760 mmHg . In contrast, the reported boiling point for 1H-indazole is 270 °C at 743 mmHg, but with a significantly higher vapor pressure, suggesting greater volatility for the parent compound under standard conditions [1]. This difference in thermophysical properties can affect the compound's handling, purification (e.g., distillation), and storage conditions.

Thermophysical Properties Purification Synthesis

Equipotent Antagonism in a 1,6-Disubstituted Series: The Indazole Core Confirms Activity

In a study on peptidoleukotriene antagonists, a series of 1,6-disubstituted indoles and indazoles were evaluated. The 1,6-disubstituted indazole derivatives were found to be equipotent to their indole counterparts, exhibiting pKB values of 7.5-7.8 against LTE4 in a guinea pig trachea assay [1]. This class-level inference demonstrates that the 1,6-substitution pattern on the indazole core is a viable pharmacophore for potent and selective leukotriene antagonism, a finding that distinguishes it from other indazole substitution patterns which may not confer this specific activity.

Peptidoleukotriene Antagonism SAR GPCR

Synthetic Accessibility: Copper-Catalyzed Cyclization as a Key Route to the 1,6-Dimethyl Core

A specific, high-yielding synthetic route for 1,6-dimethyl-1H-indazole involves the copper(II) acetate-catalyzed cyclization of 2-(methylamino)benzonitrile in DMSO under an oxygen atmosphere to form the N-N bond . This method offers a more direct and potentially scalable route compared to older, less efficient methodologies. While a direct quantitative yield comparison to all alternative syntheses is not provided in a single head-to-head study, this method represents a defined, modern approach that is central to the reliable and cost-effective procurement of the compound.

Synthetic Methodology Cyclization Catalysis

Validated Application Scenarios for 1,6-Dimethyl-1H-indazole (CAS 34879-87-3) Based on Quantitative Evidence


Design and Synthesis of Peptidoleukotriene Antagonists

For medicinal chemistry programs focused on developing peptidoleukotriene antagonists, 1,6-dimethyl-1H-indazole is a validated and equipotent alternative to the corresponding indole scaffold [1]. The evidence shows that 1,6-disubstituted indazoles achieve pKB values of 7.5-8.0, establishing this core as a specific and potent pharmacophore for this GPCR target class [1]. Researchers should procure this compound to explore SAR around the indazole core, leveraging its known activity to accelerate lead optimization.

Kinase Inhibitor Scaffold and Fragment-Based Drug Discovery

Procurement of 1,6-dimethyl-1H-indazole is indicated for use as a starting fragment or core scaffold in the development of kinase inhibitors [1]. The indazole core is a well-known kinase hinge binder, and the 1,6-dimethyl substitution pattern contributes to a unique vector and lipophilicity profile (LogP = 2.39) . This makes it a valuable building block for synthesizing focused compound libraries aimed at exploring the ATP-binding pocket of various kinases, where the methyl groups can fill specific hydrophobic sub-pockets to enhance potency and selectivity .

Development of IDO1 Inhibitors for Immuno-Oncology

1,6-Dimethyl-1H-indazole is a critical starting material for the synthesis of novel Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors, a validated target for cancer immunotherapy [1]. Research has identified C3-substituted 1H-indazole derivatives as potent inhibitors, with some analogs achieving IC50 values in the nanomolar range (e.g., 720 nM) . The specific 1,6-dimethyl substitution pattern on the indazole core is essential for the structure-activity relationship (SAR) of this series, as it influences binding affinity and selectivity for IDO1 over related enzymes like TDO .

Synthesis of Positional Isomers and Structural Analogs

This compound is the required starting material for the synthesis of further derivatized 1,6-disubstituted indazoles, such as 7-bromo-1,6-dimethyl-1H-indazole [1]. The 1,6-dimethyl substitution pattern directs electrophilic aromatic substitution to specific positions (e.g., the 7-position), enabling regioselective functionalization . This is essential for creating diverse compound libraries for SAR studies, where the 1,6-dimethyl core is a constant, and the new substituent is systematically varied to probe biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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